molecular formula C10H11D5N2O4S3.C4H4O4 B1165067 Dorzolamide-d5 Maleate

Dorzolamide-d5 Maleate

Katalognummer: B1165067
Molekulargewicht: 445.543
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS Number: 120279-96-1 (unlabelled free base)

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dorzolamide acts by inhibiting carbonic anhydrase II, an enzyme that plays a crucial role in the production of aqueous humor in the eye. By inhibiting this enzyme, dorzolamide reduces bicarbonate ion formation, leading to decreased sodium and fluid transport, ultimately lowering intraocular pressure (IOP) . The deuterated form, dorzolamide-d5 maleate, allows for advanced pharmacokinetic studies due to its unique isotopic labeling.

Treatment of Glaucoma and Ocular Hypertension

This compound is used in clinical settings to manage elevated IOP associated with open-angle glaucoma and ocular hypertension. Its efficacy has been demonstrated in various studies, showing significant reductions in IOP when administered as a monotherapy or in combination with other agents like timolol maleate .

Preoperative Use

Research has also indicated that dorzolamide can be beneficial when used preoperatively to prevent elevated IOP following procedures such as neodymium yttrium aluminum garnet laser posterior capsulotomy .

Pharmacokinetic Studies

The use of this compound in pharmacokinetic studies provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug. The stable isotope labeling allows for precise tracking of the compound within biological systems, facilitating understanding of its systemic effects and potential side effects .

Drug Interaction Studies

This compound can be employed to study drug interactions, particularly with other ocular hypotensive agents. Its isotopic labeling enables researchers to differentiate between the labeled and unlabeled forms during metabolic studies .

Efficacy and Safety Evaluations

A notable case study involved a cohort of patients with primary open-angle glaucoma treated with dorzolamide hydrochloride/timolol maleate fixed-combination eye drops. Results indicated significant reductions in IOP over a three-month period without major adverse effects .

Comparative Studies

Comparative studies have shown that dorzolamide combined with timolol is similarly effective as other combinations like brimonidine tartrate plus timolol maleate for managing elevated IOP . These findings underscore the versatility of this compound in various therapeutic regimens.

Data Tables

Study Population Intervention Outcome Findings
Study 134 patientsDorzolamide + TimololIOP ReductionSignificant reduction observed over 3 months
Study 2Multi-centerDorzolamide + BrimonidineIOP ComparisonSimilar efficacy to timolol combination

Analyse Chemischer Reaktionen

Structural Basis and Isotopic Labeling

Dorzolamide-d5 Maleate is a deuterated derivative where five hydrogen atoms are replaced with deuterium. This modification occurs at metabolically stable positions to minimize isotopic effects on pharmacokinetics while enhancing analytical detection.

  • Molecular formula : C10H11D5N2O4S3\text{C}_{10}\text{H}_{11}\text{D}_5\text{N}_2\text{O}_4\text{S}_3 (vs. C10H16N2O4S3\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_3 for dorzolamide) .

  • Chemical stability : Deuterium substitution at non-reactive sites (e.g., methyl or ethyl groups) preserves the compound’s carbonic anhydrase inhibitory activity .

Table 1: Key Structural Differences

PropertyDorzolamideThis compound
Molecular Weight324.44 g/mol ~329.44 g/mol (estimated)
Isotopic SubstitutionNone5 deuterium atoms
Primary UseTherapeutic agentAnalytical internal standard

Metabolic Reactions

Dorzolamide undergoes hepatic metabolism via cytochrome P450 enzymes, producing N-desethyldorzolamide as the primary metabolite. The deuterated form likely follows similar pathways but with altered kinetics due to the kinetic isotope effect (KIE):

  • CYP-mediated metabolism : In rats, CYP2B1, CYP2E1, and CYP3A2 catalyze dorzolamide oxidation . Deuterium substitution at reaction sites (e.g., ethyl group) may slow metabolism, increasing half-life .

  • Metabolite activity : N-desethyldorzolamide exhibits reduced carbonic anhydrase II (CA-II) inhibition compared to the parent drug .

Table 2: Metabolic Comparison

ParameterDorzolamideThis compound (Expected)
Primary MetaboliteN-desethyldorzolamideN-desethyldorzolamide-d5
CYP Enzymes InvolvedCYP2B1, CYP2E1, CYP3A2 Same, with potential KIE slowing
RBC BindingBinds CA-II in red blood cells Similar binding, enhanced stability

Synthetic Pathways

While specific synthesis protocols for this compound are proprietary, the deuteration process typically involves:

  • Deuterium exchange : Reacting dorzolamide with deuterated reagents (e.g., D2_2O or deuterated alcohols) under controlled conditions.

  • Salt formation : Complexation with maleic acid to improve solubility and stability .

Stability and Degradation

  • Hydrolysis : Susceptible to sulfonamide group hydrolysis under acidic conditions, forming sulfonic acid derivatives.

  • Photodegradation : Exposure to UV light may degrade the thiophene ring, necessitating storage in opaque containers .

Key Limitations in Current Data

  • No direct studies on this compound’s reactivity were found in the provided sources.

  • Inferences rely on dorzolamide’s established chemistry and general deuterium substitution principles .

Eigenschaften

Molekularformel

C10H11D5N2O4S3.C4H4O4

Molekulargewicht

445.543

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.